[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride
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Overview
Description
“[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2260936-78-3 . It has a molecular weight of 202.56 and is typically stored at -10 degrees . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H5F3N2O.ClH/c6-5(7,8)4-3(1-9)10-2-11-4;/h2H,1,9H2;1H
. This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. Physical And Chemical Properties Analysis
“[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride” is a powder with a molecular weight of 202.56 . It is typically stored at -10 degrees .Scientific Research Applications
1. Synthesis and Medicinal Applications
One study describes a neurokinin-1 receptor antagonist incorporating the compound, highlighting its potential in clinical settings for emesis and depression treatment due to its high solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
2. Facile Synthesis Methodology
A facile synthesis of 5-trifluoromethyl-2,4-disubstituted oxazoles, including the target compound, was developed using a copper(II)-catalyzed and TBHP/I2-mediated tandem oxidative cyclization process. This showcases the compound's utility in organic synthesis and pharmaceutical chemistry (Wei et al., 2011).
3. Antimicrobial Activity
The compound was involved in the synthesis of quinoline derivatives, which displayed significant in vitro antibacterial and antifungal activities, suggesting its role in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).
4. Chiral Discrimination Research
It has been used in research focusing on chiral discrimination, exemplifying its relevance in stereoselective synthesis and analysis (Bereznitski et al., 2002).
5. Transfer Hydrogenation Reactions
The compound plays a role in the synthesis of quinazoline-based ruthenium complexes, which have been tested for transfer hydrogenation reactions, highlighting its utility in catalysis and material science (Karabuğa et al., 2015).
6. Bioactivation in Pest Control
In pest management, the compound's derivatives were studied for their rate of bioactivation by β-glucosidase, providing insights into designing effective pro-pesticides (Wen et al., 2018).
7. Development of Antidepressants
The compound was utilized in the development of novel serotonin 5-HT1A receptor-biased agonists, showing promising antidepressant-like activity in preclinical studies, indicating its potential in neuropsychopharmacology (Sniecikowska et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-3(1-9)10-2-11-4;/h2H,1,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJGWQSRVPFRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride |
Citations
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